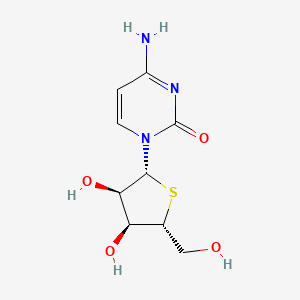

Cytidine, 4'-thio-

説明

“Cytidine, 4’-thio-” is an analogue of the canonical nucleosides required for nucleic acid synthesis . It incorporates a bioisosteric replacement of furanose oxygen with sulfur . Cytidine is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N 1 - glycosidic bond .

Synthesis Analysis

The synthesis of “Cytidine, 4’-thio-” involves a common 4-thioribose building block that enables access to thio-ribo and thio-arabino pyrimidine nucleosides, alongside their 4’-sulfinyl derivatives . This building block methodology is templated to deliver 4’-thio and 4’-sulfinyl analogues of the established anticancer drug gemcitabine .Molecular Structure Analysis

The molecular structure of “Cytidine, 4’-thio-” is derived from the structure of cytidine, where the furanose ring oxygen is substituted with sulfur . This results in a chemotype that is important in the field of antiviral and anticancer research .Chemical Reactions Analysis

“Cytidine, 4’-thio-” can be converted into a cytidine analogue through several reactions . These reactions successfully convert 4sU into a cytidine analogue quantitatively using trinucleotides .Physical and Chemical Properties Analysis

“Cytidine, 4’-thio-” is an analogue of cytidine, which is a white water-soluble solid . The physical and chemical properties of “Cytidine, 4’-thio-” are likely to be similar to those of cytidine, but specific details are not provided in the retrieved papers.科学的研究の応用

Photoreactivity in Single-Stranded Copolymers

Copolymers of 4-thiouridine and cytidine exhibit unique photoreactivity. Studies show that irradiation with specific light wavelengths results in covalent linkage between thiouridines and cytidines in these copolymers (Favre & Fourrey, 1974). This phenomenon is specific to the folded single-stranded chains and does not occur in double-stranded complexes.

Reaction with Ammonia and Sulfide

4'-thio- Cytidine can be generated through the reaction of alkoxyuridines with ammonia and hydrogen sulfide, though the reaction with sulfide is incomplete. This process is useful in identifying alkylated pyrimidine nucleosides in DNA (Mathews & Stöhrer, 1980).

Cytotoxicity and Antiviral Activities

Certain derivatives of 4'-thio- cytidine, like 2'-deoxy-4'-thiouridine and 4'-thiothymidine, have shown cytotoxicity against various cell lines and activity against herpes simplex 1 and human cytomegalovirus (Secrist et al., 1991).

Synthesis and Biological Activity

4'-Thiouridine phosphates can be synthesized efficiently from cytidine using hydrogen sulfide, with various cytidine derivatives undergoing sulfhydrolysis to yield 4-thio derivatives. This method has been identified as versatile for synthesizing 4-thiouracil nucleosides and nucleotides (Ueda et al., 1974).

Inhibition of DNA Methylation

4'-Thio-2'-deoxycytidine inhibits methyl transfer by certain DNA methyltransferases. Its incorporation into DNA disrupts the normal activity of these enzymes, suggesting its potential in studies related to epigenetic modifications (Kumar et al., 1997).

Antitumor Effectiveness

Novel 4'-thionucleosides, such as 4'-thio-FAC, have demonstrated remarkable antitumor effects against various human tumors. These compounds show significant in vitro growth inhibition, especially in gastric and colorectal carcinoma cell lines (Miura et al., 1998).

将来の方向性

The future directions for “Cytidine, 4’-thio-” involve further exploration of purine and triphosphate analogues and the application of such materials for potential resistance towards relevant hydrolytic enzymes within nucleic acid biochemistries . The development of next generations of nucleoside analogues that can overcome limitations such as poor cellular uptake, low conversion to the active triphosphate metabolite, rapid degradation or clearance, and development of resistance profiles in certain cell types is also a key future direction .

特性

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKJJSAXUFZQTL-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306989.png)

![4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid](/img/structure/B3306997.png)

![3-[2-(Pyridin-2-yl)ethynyl]aniline](/img/structure/B3307033.png)

![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3307036.png)

![6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3307046.png)

![4-chloro-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3307068.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-4-methoxynaphthalene-1-carboxamide](/img/structure/B3307071.png)

![3-(2-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3307081.png)